allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 3-(allyloxy)benzaldehyde with pyridine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, followed by the addition of thiosemicarbazide and subsequent cyclization to form the triazolothiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and the use of catalysts such as piperidine . Major products formed from these reactions include various substituted triazolothiadiazole derivatives with potential biological activities .
Scientific Research Applications
allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it inhibits the activity of enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Known for their enzyme inhibitory activities and potential as therapeutic agents.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds have been studied for their antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H13N5OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-10-23-13-7-5-6-12(11-13)16-21-22-15(19-20-17(22)24-16)14-8-3-4-9-18-14/h2-9,11H,1,10H2 |
InChI Key |
FWQGKCUCPHVWKG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
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